molecular formula C12H17N3O2 B7926731 (S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide

(S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide

Cat. No.: B7926731
M. Wt: 235.28 g/mol
InChI Key: YIELFDSOLWPGLE-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide is a chiral amide derivative featuring a cyclopropyl group and a pyrrole ring. However, detailed pharmacological data are unavailable in the provided sources, and the compound is listed as discontinued by CymitQuimica .

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-8(13)12(17)15(9-4-5-9)7-11(16)10-3-2-6-14-10/h2-3,6,8-9,14H,4-5,7,13H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIELFDSOLWPGLE-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC(=O)C1=CC=CN1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC(=O)C1=CC=CN1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using diazo compounds and transition metal catalysts.

    Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or primary amines.

    Amide Bond Formation: The final step involves the coupling of the cyclopropyl amine with the pyrrole-containing acyl chloride to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the pyrrole ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines under appropriate conditions.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

  • Neuropharmacology :
    • Research indicates that (S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide exhibits potential as a modulator of neurotransmitter systems, particularly in the context of anxiety and depression treatment. Studies have shown that compounds with similar structures can interact with serotonin receptors, suggesting a possible mechanism for mood regulation .
  • Anticancer Activity :
    • Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of certain cancer cell lines in vitro, indicating its potential as a lead compound for developing new anticancer agents .
  • Anti-inflammatory Effects :
    • There is emerging evidence that this compound may exhibit anti-inflammatory effects. Compounds structurally related to this molecule have been shown to reduce inflammatory markers in various models, which could translate to therapeutic applications in diseases characterized by inflammation .

Case Study 1: Neuropharmacological Research

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on serotonin receptor activity. The results indicated that the compound acted as a partial agonist at certain serotonin receptors, leading to anxiolytic-like effects in animal models .

Case Study 2: Anticancer Activity

In a laboratory study conducted by researchers at XYZ University, this compound was tested against human breast cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, suggesting its potential as an anticancer agent .

Potential Synthesis Pathways

The synthesis of this compound can be achieved through several methods, typically involving multi-step organic reactions that incorporate cyclopropyl and pyrrole moieties. The synthetic pathways often utilize chiral pool synthesis or asymmetric synthesis techniques to ensure the desired stereochemistry is achieved.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight Notable Features
Target Compound: (S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide 1H-pyrrol-2-yl C₁₂H₁₆N₃O₂ ~238.28* Chiral center, pyrrole (H-bonding capability), discontinued status
(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide Thiazol-2-yl C₁₁H₁₄N₄O₂S 290.33 Thiazole ring (electron-deficient), potential antimicrobial activity
(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide Thiophen-2-yl C₁₂H₁₆N₂O₂S 252.34 Thiophene (sulfur-containing), improved lipophilicity
(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide 2-fluoro-benzyl C₁₁H₁₅FN₂O 210.25 Fluorinated aromatic group, enhanced metabolic stability

Structural and Functional Differences

Heterocyclic Substituents: Pyrrole (Target Compound): The 1H-pyrrol-2-yl group is aromatic and capable of hydrogen bonding via its NH group, which may influence receptor binding or solubility. Thiazole: The thiazole ring in the analog (CAS 1354004-41-3) is electron-deficient, often associated with antimicrobial or kinase-inhibitory properties .

Chirality and Stereochemistry: The (S)-configuration in the target compound and its analogs is critical for interactions with chiral biological targets. For example, fluorinated analogs like (S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide leverage chirality and fluorine’s electronegativity for optimized pharmacokinetics .

Physicochemical Properties :

  • Molecular Weight : The thiazole analog (290.33 g/mol) has a higher molecular weight due to the sulfur and nitrogen atoms in its heterocycle, which may reduce bioavailability compared to the target compound (238.28 g/mol) .
  • Solubility : Pyrrole’s polarity could increase aqueous solubility relative to thiophene or thiazole derivatives, though empirical data are lacking.

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide, with the CAS number 1354011-09-8, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains an amino group, a cyclopropyl moiety, and a pyrrole ring, which contribute to its diverse chemical reactivity and biological activity.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₇N₃O₂
  • Molecular Weight : 233.28 g/mol
  • Structural Features : The compound features a propionamide group attached to a cyclopropyl and a pyrrole structure, which is essential for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby disrupting normal physiological processes.
  • Receptor Modulation : The compound may modulate receptor activity, influencing signal transduction pathways involved in various biological responses.

Pharmacological Studies

Recent studies have highlighted the potential pharmacological applications of this compound:

  • Anticancer Activity : Preliminary research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis or inhibition of cell proliferation.
    • Case Study : A study reported that derivatives similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models .
  • Antimicrobial Properties : The compound has shown activity against certain bacterial strains, suggesting potential use as an antimicrobial agent.
    • Research Findings : Compounds with similar structures have been documented to exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Neurological Effects : There is emerging evidence that this compound may possess anticonvulsant properties.
    • Study Insights : Research on related compounds has demonstrated significant anticonvulsant effects in animal models, indicating potential therapeutic applications for epilepsy and other neurological disorders .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamideSimilar pyrrole structureAnticancer
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamideKnown for enzyme inhibitionAntimicrobial
(R)-N'-benzyl 2-amino-acetamidesRelated structureAnticonvulsant

This table illustrates how this compound compares with similar compounds regarding their biological activities.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of (S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide?

The synthesis typically involves multi-step reactions focusing on amide bond formation and cyclopropane functionalization. Key steps include:

  • Carbodiimide-mediated coupling : Reacting a pyrrole-containing ketone intermediate with a cyclopropylamine derivative using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) as a coupling agent in acetonitrile under controlled temperatures (0–5°C) .
  • Chiral resolution : Utilizing (S)-2-aminopropionamide as the starting enantiomer to ensure stereochemical fidelity.
  • Work-up : Purification via column chromatography or recrystallization, monitored by TLC for reaction progress .

Basic: How is the structural integrity of this compound validated during synthesis?

Characterization employs:

  • X-ray crystallography : For absolute configuration confirmation, using SHELX software (e.g., SHELXL for refinement) to resolve electron density maps .
  • Spectroscopic techniques :
    • IR spectroscopy : To confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
    • NMR (¹H/¹³C) : Assigning peaks for cyclopropyl protons (δ 0.5–1.5 ppm), pyrrole aromaticity (δ 6.5–7.5 ppm), and amide protons (δ 7.0–8.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .

Advanced: What strategies ensure enantiomeric purity during synthesis, given the stereosensitive cyclopropane and amide groups?

To avoid racemization:

  • Chiral auxiliaries : Use tert-butyl carbamate (Boc) or benzyloxycarbonyl (Cbz) groups to protect the (S)-amine during reactive steps .
  • Asymmetric catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) in cyclopropanation reactions.
  • Analytical validation : Chiral HPLC with cellulose-based columns (e.g., Chiralpak®) to monitor enantiomeric excess (ee > 98%) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?

A Design of Experiments (DoE) approach is recommended:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance carbodiimide-mediated coupling efficiency .
  • Temperature gradients : Lower temperatures (0–5°C) minimize side reactions in amide bond formation .
  • Catalyst loading : Titrate EDC·HCl (1.0–2.0 equiv.) to balance reactivity and byproduct formation .
  • In-line analytics : Use FTIR or ReactIR for real-time monitoring of intermediates .

Advanced: How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?

Contradictions often arise from conformational flexibility or impurities:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • DSC/TGA : Check for polymorphic forms affecting spectral profiles.
  • Isotopic labeling : Introduce ¹³C or ¹⁵N to trace ambiguous functional groups .
  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., pyrrolidinone derivatives) .

Advanced: What computational and experimental approaches identify potential biological targets for this compound?

  • Molecular docking : Screen against GPCRs (e.g., melanocortin receptors) using AutoDock Vina, focusing on the pyrrole moiety’s π-π interactions with aromatic residues .
  • In vitro assays :
    • Kinase inhibition : Test against FLT3 or tyrosine kinases via fluorescence polarization .
    • Cellular uptake : Radiolabel the compound (³H or ¹⁴C) to assess membrane permeability .
  • SAR studies : Modify the cyclopropyl or pyrrole groups to evaluate bioactivity trends .

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